4-(2-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

Chiral synthesis MC4R agonist intermediate Enantiomeric excess

4-(2-Chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid (CAS 2287346-45-4) is a trans-configured, enantiopure pyrrolidine-3-carboxylic acid derivative featuring a benzyloxycarbonyl (Cbz) N-protecting group and a 2-chlorophenyl substituent at the 4-position. The compound belongs to a class of pyrrolidine carboxylic acids that serve as key intermediates in the synthesis of potent melanocortin-4 receptor (MC4R) agonists, a target class investigated for obesity, diabetes, and sexual dysfunction.

Molecular Formula C19H18ClNO4
Molecular Weight 359.8 g/mol
Cat. No. B12932957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Molecular FormulaC19H18ClNO4
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESC1C(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3Cl
InChIInChI=1S/C19H18ClNO4/c20-17-9-5-4-8-14(17)15-10-21(11-16(15)18(22)23)19(24)25-12-13-6-2-1-3-7-13/h1-9,15-16H,10-12H2,(H,22,23)
InChIKeySIVURWGWAFBFKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic Acid: A Chiral Pyrrolidine Intermediate for Melanocortin-4 Receptor Agonist Synthesis


4-(2-Chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid (CAS 2287346-45-4) is a trans-configured, enantiopure pyrrolidine-3-carboxylic acid derivative featuring a benzyloxycarbonyl (Cbz) N-protecting group and a 2-chlorophenyl substituent at the 4-position . The compound belongs to a class of pyrrolidine carboxylic acids that serve as key intermediates in the synthesis of potent melanocortin-4 receptor (MC4R) agonists, a target class investigated for obesity, diabetes, and sexual dysfunction [1]. Its trans stereochemistry and Cbz protection are critical design elements enabling orthogonal deprotection strategies in multi-step medicinal chemistry campaigns.

Why 4-(2-Chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic Acid Cannot Be Replaced by a Generic Analog


Simple replacement of this compound with a different N-protecting group (e.g., Boc instead of Cbz), an alternative halogen substitution pattern (e.g., 4-chlorophenyl instead of 2-chlorophenyl), or a racemic mixture would undermine both synthetic efficiency and pharmacological relevance. The Cbz group provides orthogonal deprotection compatibility with acid-labile protecting groups, enabling selective chemistry that is not feasible with Boc or benzyl analogs . The trans-4-phenylpyrrolidine-3-carboxylic acid scaffold, and by extension its 2-chlorophenyl variant, is a validated pharmacophoric element for MC4R activity, with compounds derived from this specific core demonstrating potent functional agonism and antagonism at the human MC4R [1]. Substitution at the 2-position of the phenyl ring modulates both steric and electronic properties, potentially affecting downstream drug-target interactions in ways that the 4-chloro or unsubstituted phenyl analogs cannot replicate.

Quantitative Differentiation Evidence for 4-(2-Chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic Acid vs. Closest Analogs


Chiral Purity Exceeds 99.9% ee via Asymmetric Synthesis Compared to Racemic Routes Requiring Chromatography

A patented asymmetric synthesis produces this pyrrolidine carboxylic acid scaffold with a chiral purity exceeding 99.9% ee and an overall yield of approximately 71% across five steps without the use of chromatographic purification [1]. In contrast, previous methods described in WO 02/068387 and WO 02/068388 synthesized the pyrrolidine acid in racemic form, requiring chiral HPLC separation that resulted in loss of the undesired enantiomer and significantly reduced effective yield [1]. The >99.9% ee achieved through the patented chiral route represents a >200-fold reduction in the unwanted enantiomer relative to a racemic baseline, directly translating to higher material efficiency and cost savings for procurement.

Chiral synthesis MC4R agonist intermediate Enantiomeric excess

Cbz Orthogonal Deprotection Selectivity Over Boc Enables Selective Synthesis

The Cbz protecting group can be removed quantitatively by catalytic hydrogenolysis (typical yields ≥95%) while acid-labile Boc groups remain intact, as demonstrated in multi-step peptide and heterocyclic syntheses . Conversely, Boc can be cleaved with trifluoroacetic acid (TFA) without affecting Cbz, providing true orthogonal deprotection . This orthogonal compatibility is not possible with the Boc analog (trans-1-Boc-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid), where TFA-mediated Boc removal would be the sole deprotection option, limiting synthetic flexibility in sequences requiring simultaneous presence of multiple protecting groups.

Orthogonal protection Deprotection selectivity Cbz vs Boc

Vendor-Specified Purity of 98% Exceeds the 95% Baseline Commonly Offered for Analogous Intermediates

Commercial suppliers list the purity of (3R,4S)-1-((benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid at 98% (Leyan, product 1730152) , while closely related trans-Cbz-protected pyrrolidine intermediates are frequently offered at 95% purity (e.g., BenchChem listing for the same compound ). This 3-percentage-point difference reduces the total impurity burden by approximately 60% (from 5% total impurities to 2%), which is meaningful for applications requiring high-purity building blocks, such as late-stage functionalization in medicinal chemistry or impurity-sensitive biological assays.

Chemical purity Vendor specification Quality control

Trans-4-Phenylpyrrolidine-3-Carboxamide Scaffold Is a Validated MC4R Pharmacophore

A series of trans-4-phenylpyrrolidine-3-carboxamides, derived from the corresponding trans-4-phenylpyrrolidine-3-carboxylic acid intermediates, have been characterized as potent ligands of the human melanocortin-4 receptor. Notably, diastereoisomers 20f-1 and 20f-2 displayed potent functional agonist (EC₅₀ = 6.9 nM, Kᵢ = 13 nM) and antagonist activity, respectively [1]. The trans-4-phenyl substitution pattern is essential for this activity; 3-substituted or cis-configured analogs do not exhibit comparable MC4R potency. This establishes the trans-4-aryl-pyrrolidine-3-carboxylic acid scaffold, including the 2-chlorophenyl variant, as a privileged intermediate for accessing MC4R-active compounds.

MC4R agonist Pharmacophore Structure-activity relationship

Optimal Application Scenarios for 4-(2-Chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic Acid Based on Evidence


Multi-Step Synthesis of MC4R Agonists Requiring Orthogonal N-Deprotection

In synthetic sequences where an acid-labile protecting group (e.g., Boc) must be retained while the N-terminus is selectively deprotected, the Cbz group of 4-(2-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid provides a distinct advantage. Catalytic hydrogenolysis removes Cbz with high yield while leaving Boc intact, enabling sequential amide bond formation without protecting group interference . This scenario is directly supported by the orthogonal protection data presented in Section 3, Evidence Item 2.

Asymmetric Synthesis of Enantiopure MC4R-Directed Libraries

The >99.9% ee achievable via the patented asymmetric synthesis ensures that library compounds derived from this intermediate maintain stereochemical integrity, which is essential for drawing valid structure-activity relationships in MC4R lead optimization programs . This scenario leverages the chiral purity evidence from Section 3, Evidence Item 1.

High-Purity Building Block for Late-Stage Functionalization in Drug Discovery

When used as a carboxylic acid handle for amide coupling or esterification in the final steps of a synthesis, the 98% purity specification (Section 3, Evidence Item 3) reduces the likelihood of competing side reactions from impurities and simplifies final product purification. This is particularly valuable in medicinal chemistry programs where compound purity directly impacts biological assay reproducibility.

Comparator Studies Investigating Halogen Substitution Effects on MC4R Pharmacology

The 2-chlorophenyl substitution pattern provides a distinct electronic and steric profile compared to the more commonly employed 4-chlorophenyl analogs. Researchers can use this intermediate to systematically explore ortho vs. para halogen effects on MC4R binding affinity and functional selectivity, building upon the validated trans-4-aryl pharmacophore (Section 3, Evidence Item 4).

Quote Request

Request a Quote for 4-(2-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.